molecular formula C20H22ClN3O6S B298089 Methyl [4-(2-{[5-chloro-2-methyl(methylsulfonyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate

Methyl [4-(2-{[5-chloro-2-methyl(methylsulfonyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate

Cat. No. B298089
M. Wt: 467.9 g/mol
InChI Key: SASHKDKTDNSSIV-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [4-(2-{[5-chloro-2-methyl(methylsulfonyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known by the name of Methyl 4-(2-{[5-chloro-2-methyl(methylsulfonyl)anilino]acetyl}carbohydrazonoyl)phenoxyacetate.

Mechanism of Action

Methyl [4-(2-{[5-chloro-2-methyl(methylsulfonyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate works by binding to the ATP-binding site of PKC, thereby preventing its activation. This leads to downstream effects on cell signaling pathways that are regulated by PKC.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, this compound has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and stroke.

Advantages and Limitations for Lab Experiments

One advantage of Methyl [4-(2-{[5-chloro-2-methyl(methylsulfonyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate is its selectivity for PKC, which may reduce the risk of off-target effects. However, this compound has limitations in terms of its solubility and stability, which may affect its efficacy in certain experimental settings.

Future Directions

Future research on Methyl [4-(2-{[5-chloro-2-methyl(methylsulfonyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate could focus on optimizing its pharmacokinetic properties, such as solubility and stability. Additionally, this compound could be studied in combination with other therapies for cancer, diabetes, and neurological disorders. Finally, further research could explore the potential use of this compound in other disease states that are regulated by PKC.

Synthesis Methods

The synthesis of Methyl [4-(2-{[5-chloro-2-methyl(methylsulfonyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate involves a series of chemical reactions. The starting material for the synthesis is 4-hydroxybenzoic acid, which is reacted with thionyl chloride to form 4-chlorobenzoyl chloride. This compound is then reacted with 2-amino-5-chloro-2-methylbenzenesulfonamide to form 4-(2-{[5-chloro-2-methyl(methylsulfonyl)anilino]acetyl}amino)benzoic acid. The final step involves the reaction of this compound with methyl 4-bromobenzoate to form this compound.

Scientific Research Applications

Methyl [4-(2-{[5-chloro-2-methyl(methylsulfonyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate has been studied for its potential use as a selective inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a critical role in cell signaling, and its dysregulation has been implicated in a variety of disease states, including cancer, diabetes, and neurological disorders. By selectively inhibiting PKC, this compound may have therapeutic potential for these conditions.

properties

Molecular Formula

C20H22ClN3O6S

Molecular Weight

467.9 g/mol

IUPAC Name

methyl 2-[4-[(E)-[[2-(5-chloro-2-methyl-N-methylsulfonylanilino)acetyl]hydrazinylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C20H22ClN3O6S/c1-14-4-7-16(21)10-18(14)24(31(3,27)28)12-19(25)23-22-11-15-5-8-17(9-6-15)30-13-20(26)29-2/h4-11H,12-13H2,1-3H3,(H,23,25)/b22-11+

InChI Key

SASHKDKTDNSSIV-SSDVNMTOSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)OC)S(=O)(=O)C

SMILES

CC1=C(C=C(C=C1)Cl)N(CC(=O)NN=CC2=CC=C(C=C2)OCC(=O)OC)S(=O)(=O)C

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N(CC(=O)NN=CC2=CC=C(C=C2)OCC(=O)OC)S(=O)(=O)C

Origin of Product

United States

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